molecular formula C23H21N3O3S B11127060 N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B11127060
M. Wt: 419.5 g/mol
InChI Key: YKBYWDSVCGQCBS-UHFFFAOYSA-N
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Description

This compound is a thienylnaphthamide derivative, specifically N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide . It exhibits potent inhibitory effects on JNK2 (c-Jun N-terminal kinase 2) and JNK3 (c-Jun N-terminal kinase 3) kinases, targeting their ATP-binding sites. Notably, it has no activity against JNK1 .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: This compound may undergo oxidation reactions, although specific examples are not documented.

    Reduction: Reduction reactions could potentially modify its functional groups.

    Substitution: Substitution reactions may occur at various positions on the benzothienyl and naphthyl moieties.

Common Reagents and Conditions::

    DMSO (Dimethyl sulfoxide): Soluble in DMSO (10 mg/ml).

    Inert Gas: Packaged under inert gas to maintain stability.

Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Chemistry::

    Enzyme Inhibition Studies: Its potent inhibition of JNK2 and JNK3 makes it valuable for studying kinase pathways.

    Structure-Activity Relationship (SAR): Researchers explore its structure to optimize its inhibitory properties.

Biology and Medicine::

    Cancer Research: JNK kinases play roles in cell proliferation, apoptosis, and inflammation. Inhibitors like this compound are investigated for potential anticancer effects.

    Neurodegenerative Diseases: JNK pathways are implicated in neurodegeneration; this compound may be relevant.

Industry::

    Drug Development: Its kinase inhibition properties make it a candidate for drug discovery.

Mechanism of Action

The compound likely exerts its effects by binding to the ATP-binding site of JNK2 and JNK3, disrupting their signaling pathways. Further studies are needed to elucidate the precise molecular targets and downstream pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique features lie in its selective inhibition of JNK2 and JNK3 without affecting JNK1. Similar compounds in this class include other thienylnaphthamides, but their specific properties remain to be explored .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N3O3S/c1-14-8-10-15(11-9-14)20(27)21(25-22(28)18-6-4-12-29-18)26-23-17(13-24)16-5-2-3-7-19(16)30-23/h4,6,8-12,21,26H,2-3,5,7H2,1H3,(H,25,28)

InChI Key

YKBYWDSVCGQCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=C(C3=C(S2)CCCC3)C#N)NC(=O)C4=CC=CO4

Origin of Product

United States

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